(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
(4-Chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazinone derivative characterized by a 1,4-benzothiazine ring core with sulfone (1,1-dioxido) substitution. The compound features a 4-chlorophenyl group at the methanone position and a 3,5-dimethoxyphenyl substituent on the benzothiazinone ring. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-18-11-17(12-19(13-18)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGDJHGJLPIOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.91 g/mol. The structure includes a chlorophenyl group and a dimethoxyphenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClNO5S |
| Molecular Weight | 455.91 g/mol |
| CAS Number | 1114660-07-9 |
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
The biological activity can be attributed to the following mechanisms:
- Receptor Interaction : The presence of functional groups allows for interactions with various biological receptors.
- Enzyme Modulation : It may inhibit or activate enzymes critical in metabolic processes.
- Cell Cycle Disruption : Potential effects on the cell cycle could lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds:
- Anticancer Studies : A study focusing on benzothiazine derivatives found that modifications to the phenyl groups enhanced cytotoxicity against tumor cells .
- Antimicrobial Testing : Research demonstrated that compounds with similar structures showed significant antibacterial properties .
- Toxicology Assessments : In vitro assays indicated that certain derivatives exhibited low toxicity while maintaining biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions:
- Condensation Reactions : Combining chlorophenyl and dimethoxyphenyl precursors under acidic conditions.
- Oxidative Dioxo Formation : Utilizing oxidizing agents to introduce dioxido functionality.
Future Directions
Further research is needed to fully elucidate the biological activity of this compound:
- Clinical Trials : Conducting trials to assess efficacy and safety in humans.
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with various targets.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Benzothiazinone Core | Key Functional Groups | Crystallographic Data (if available) |
|---|---|---|---|---|---|
| Target Compound: (4-Chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₆H₂₁ClNO₅S | 503.97* | 3,5-Dimethoxyphenyl | Cl, OCH₃, SO₂ | Not reported |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 417.52 | 4-Butylphenyl | SO₂, C₄H₉ | Not reported |
| (4-Chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₃H₁₈ClNO₃S | 423.90 | 3,4-Dimethylphenyl | Cl, CH₃, SO₂ | Not reported |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₄H₁₉ClFNO₄S | 471.93 | 3-Chloro-4-methylphenyl, 6-Fluoro | Cl, F, OCH₂CH₃, SO₂ | Not reported |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | C₂₁H₁₃Cl₂NO₂S | 414.29 | Benzothiazole-linked methoxy | Cl, S (thiazole), OCH₂ | Monoclinic, P2₁/n, β = 105.772°, Z = 4 |
* Molecular weight calculated based on formula.
Key Observations :
- Substituent Effects : The target compound’s 3,5-dimethoxyphenyl group introduces strong electron-donating effects (OCH₃), contrasting with the electron-withdrawing Cl and CH₃ groups in analogs . This may enhance solubility and alter binding affinity in biological systems.
- Crystallography: While the target compound lacks reported crystal data, the benzothiazole analog in exhibits a monoclinic system (P2₁/n) with significant dihedral angles (e.g., 70.65° between benzothiazole and 5-chlorophenyl rings) . Such angles influence molecular packing and intermolecular interactions (e.g., C–H···N, C–H···π).
Comparisons :
- The benzothiazole derivative in was synthesized via coupling of (2-chloromethyl)benzothiazole with a chlorophenyl methanone precursor in THF, yielding 83% product .
- Triazole-based analogs () employ sodium ethoxide-mediated reactions with α-halogenated ketones, suggesting adaptable routes for the target compound.
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability :
- The 3,5-dimethoxy groups in the target compound likely increase hydrophilicity compared to alkyl-substituted analogs (e.g., 4-butylphenyl in ) .
Challenges and Limitations
- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
- Synthetic Complexity : The 3,5-dimethoxy substitution may complicate regioselective synthesis compared to simpler substituents (e.g., methyl or chloro).
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | THF, K₂CO₃, 14 h, rt | 83% | |
| Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride, AlCl₃ | 69% |
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Key techniques include:
- Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths, angles, and dihedral angles. For example, the benzothiazole ring forms dihedral angles of 0.94° (with 4-chlorophenylmethanone) and 70.65° (with 5-chlorophenyl ring) .
- NMR Spectroscopy: H-NMR (CDCl₃) reveals methoxy protons at δ 3.67–3.83 ppm and aromatic protons at δ 6.63–7.86 ppm for analogous compounds .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., 444.951 g/mol for related benzothiophene derivatives) .
Advanced: How can researchers resolve contradictions in crystallographic data for benzothiazinone derivatives?
Methodological Answer:
Discrepancies in dihedral angles or hydrogen-bonding patterns may arise due to:
- Crystallization Solvents: Polar solvents (e.g., dichloromethane) vs. non-polar solvents alter packing efficiency .
- Temperature Effects: Data collected at 123 K vs. room temperature may affect thermal motion and bond precision .
- Statistical Validation: Use R-factor ratios (e.g., R = 0.054 vs. wR = 0.111) and data-to-parameter ratios (>15:1) to assess reliability .
Q. Table 2: Crystallographic Data Comparison
| Parameter | Value (Study A) | Value (Study B) |
|---|---|---|
| Dihedral Angle (Benzothiazole vs. Methanone) | 0.94° | 66.20° |
| Data-to-Parameter Ratio | 15.8 | 14.2 |
Advanced: How are structure-activity relationship (SAR) studies designed for benzothiazinone derivatives?
Methodological Answer:
- Core Modifications: Vary substituents on the benzothiazinone ring (e.g., methoxy vs. hydroxy groups) to assess antibacterial or antitumor activity .
- Bioisosteric Replacement: Replace the 4-chlorophenyl group with trifluoromethyl or nitro groups to enhance metabolic stability .
- Computational Modeling: Use Discovery Studio or Chemdraw to predict binding affinities and logP values .
Basic: What methodological strategies optimize reaction yields for this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (THF, DMF) improve solubility of aromatic intermediates .
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or Pd catalysts for cross-coupling .
- Purification: Gradient elution in column chromatography (hexane → ethyl acetate) enhances separation of polar byproducts .
Advanced: How can computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- Software: Use Discovery Studio or Gaussian for DFT calculations to optimize geometry and calculate electrostatic potentials .
- LogP Prediction: Employ Molinspiration or PubChem tools to estimate partition coefficients (e.g., logP = 2.14 for related compounds) .
- Docking Studies: Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts)?
Methodological Answer:
- Solvent Effects: Compare data in CDCl₃ vs. DMSO-d6; aromatic protons may shift upfield in polar solvents .
- Dynamic Effects: Conformational flexibility in solution vs. solid state (SCXRD) can explain peak splitting .
- Validation: Cross-check with HRMS and IR spectroscopy to confirm functional groups .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Thermal Stability: DSC/TGA analysis reveals decomposition temperatures (e.g., ~448 K for benzothiazole derivatives) .
Advanced: How do intermolecular interactions influence crystal packing?
Methodological Answer:
- Hydrogen Bonds: C–H···N and C–H···O interactions form dimeric units, stabilizing the lattice .
- π-π Stacking: Benzothiazole and chlorophenyl rings exhibit face-to-edge interactions (distance: 3.5–4.0 Å) .
Advanced: What strategies design derivatives with enhanced bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
